An In-Depth Technical Guide to 2-Methoxy-5-methylpyridine (CAS 13472-56-5)
An In-Depth Technical Guide to 2-Methoxy-5-methylpyridine (CAS 13472-56-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-methylpyridine, also known by its synonym 2-methoxy-5-picoline, is a substituted pyridine derivative with the CAS number 13472-56-5. This colorless to light yellow liquid is a versatile building block in organic synthesis, finding significant applications as a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring a methoxy group at the 2-position and a methyl group at the 5-position of the pyridine ring, imparts specific reactivity and properties that are leveraged in the synthesis of more complex molecules. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and its role in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methoxy-5-methylpyridine is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 13472-56-5 | [3] |
| Molecular Formula | C₇H₉NO | [3] |
| Molecular Weight | 123.15 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 156 °C | [4][5] |
| Purity | ≥ 98% (GC) | [3] |
| Synonyms | 2-Methoxy-5-picoline, 6-Methoxy-3-picoline | [3] |
Synthesis and Characterization
While specific, detailed protocols for the synthesis of 2-Methoxy-5-methylpyridine are not abundant in publicly available literature, a general multi-step approach starting from pyridine is often cited.[2] This typically involves halogenation of the pyridine ring, followed by methoxylation and subsequent methylation.
A plausible synthetic route can be adapted from procedures for analogous compounds. For instance, the synthesis of 2-alkoxy-5-alkoxymethyl-pyridines has been described in the patent literature.[1] A conceptual workflow for a potential synthesis is outlined below.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 2-Methoxy-5-methylpyridine.
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a singlet for the methoxy group protons. For the related compound 2-methoxy-5-methoxymethyl-pyridine, signals have been reported at δ (ppm): 2.8, 3.9, and 4.4.[1]
¹³C NMR: The carbon NMR spectrum would show distinct signals for the seven carbon atoms in the molecule.
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (123.15 g/mol ).
Applications in Organic Synthesis and Drug Development
2-Methoxy-5-methylpyridine is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2]
Role as a Synthetic Building Block
Its utility as a building block stems from the reactivity of the pyridine ring and the potential for modification of the methoxy and methyl groups. It is particularly useful in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for pyridine derivatives in drug discovery. This protocol is adapted from procedures for structurally similar compounds and serves as a representative example.
Objective: To synthesize a 2-aryl-5-methylpyridine derivative from 2-halo-5-methylpyridine (a precursor to or derivative of 2-methoxy-5-methylpyridine) and an arylboronic acid.
Materials:
-
2-Bromo-5-methylpyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)
-
Base (e.g., Potassium phosphate, 2.5 mmol)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-bromo-5-methylpyridine, the arylboronic acid, palladium catalyst, and base.[1]
-
Add the degassed solvent mixture to the flask.[1]
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Biological Activity and Potential Therapeutic Applications
Recent research has highlighted the potential of 2-methoxy-substituted pyridines in therapeutic applications. A notable study investigated 2-methoxy-6-methylpyridine as a novel agent for gallstone dissolution.[4][5]
Gallstone Dissolution
In both in vitro and in vivo models, 2-methoxy-6-methylpyridine demonstrated superior efficacy in dissolving cholesterol gallstones compared to the clinical agent methyl-tertiary butyl ether (MTBE).[4][5]
Quantitative Efficacy Data (In Vitro):
| Time (minutes) | 2-Methoxy-6-methylpyridine Dissolution Rate (%) | MTBE Dissolution Rate (%) |
| 60 | 75 | 56 |
| 120 | 95 | 69 |
| 240 | 100 | 82 |
Data from in vitro studies on cholesterol gallstones.[4][5]
In a porcine model, 2-methoxy-6-methylpyridine exhibited approximately 1.8 times higher solubility for cholesterol gallstones compared to MTBE.[5]
Toxicological Profile and Signaling Pathways
Toxicological assessments in rodent and porcine models indicated that 2-methoxy-6-methylpyridine induces significantly less tissue damage than MTBE, with lower levels of apoptosis and inflammation in vital organs.[4][5] This suggests a more favorable safety profile. The observed reduction in inflammation and apoptosis points towards an interaction with cellular signaling pathways that regulate these processes.
Putative Signaling Pathway in Toxicity
The reduced toxicity of 2-methoxy-6-methylpyridine compared to MTBE likely involves the modulation of pro-inflammatory and pro-apoptotic signaling cascades. A simplified logical diagram of these pathways is presented below.
Caption: Putative signaling pathways affected by MTBE versus 2-methoxy-6-methylpyridine.
Safety and Handling
A Material Safety Data Sheet (MSDS) provides essential information for the safe handling of 2-Methoxy-5-methylpyridine. Key safety considerations are summarized below.
General Advice: Medical attention is required in case of exposure. Show the safety data sheet to the doctor in attendance.[2]
First-Aid Measures:
-
Inhalation: If breathing is difficult, remove to fresh air.
-
Skin Contact: Take off contaminated clothing and wash with soap and plenty of water.
-
Eye Contact: Rinse with pure water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[2]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Water, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Carbon oxides and nitrogen oxides may be produced in a fire.[2]
Handling and Storage:
-
Keep away from ignition sources and high temperatures.
-
Store in a tightly closed container in a dry and well-ventilated place.[2]
Conclusion
2-Methoxy-5-methylpyridine is a valuable chemical intermediate with established applications in the synthesis of pharmaceuticals and agrochemicals. Its utility as a building block in cross-coupling reactions makes it a versatile tool for medicinal chemists. Furthermore, emerging research into the biological activities of its isomers suggests potential for direct therapeutic applications, such as in the dissolution of gallstones, with a favorable safety profile compared to existing treatments. This guide provides a foundational resource for researchers and drug development professionals working with this compound, highlighting its chemical properties, synthetic utility, and biological potential. Further research into specific, optimized synthetic protocols and a deeper exploration of its biological mechanisms of action will undoubtedly expand its applications in the future.
References
- 1. US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation - Google Patents [patents.google.com]
- 2. 2-Methoxy-5-methylpyridine Supplier & Manufacturer in China | Properties, Applications, Safety Data | High-Quality Chemical Products [pipzine-chem.com]
- 3. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 4. e-century.us [e-century.us]
- 5. Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
